molecular formula C7H4BrCl2F B1450047 2,5-Dichloro-4-fluorobenzyl bromide CAS No. 1806302-59-9

2,5-Dichloro-4-fluorobenzyl bromide

Cat. No.: B1450047
CAS No.: 1806302-59-9
M. Wt: 257.91 g/mol
InChI Key: OJVPHAGDVFREOA-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-fluorobenzyl bromide is a useful research compound. Its molecular formula is C7H4BrCl2F and its molecular weight is 257.91 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(bromomethyl)-2,5-dichloro-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrCl2F/c8-3-4-1-6(10)7(11)2-5(4)9/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJVPHAGDVFREOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)F)Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrCl2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological & Application

Application Notes & Protocols: 2,5-Dichloro-4-fluorobenzyl Bromide as a Versatile Alkylating Agent

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the effective use of 2,5-Dichloro-4-fluorobenzyl bromide as a potent and versatile alkylating agent. The protocols and insights contained herein are designed to ensure procedural safety, experimental success, and high-purity outcomes in the synthesis of novel chemical entities.

Reagent Profile and Critical Safety Protocols

This compound is a substituted toluene derivative activated for nucleophilic substitution by the presence of a benzylic bromide. The electron-withdrawing nature of the halogen substituents on the aromatic ring further enhances the electrophilicity of the benzylic carbon, making it a highly reactive alkylating agent.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyValue (2,5-Dichlorobenzyl bromide)Value (4-Fluorobenzyl bromide)Notes
Molecular Formula C₇H₅BrCl₂C₇H₆BrFThe target molecule is C₇H₄BrCl₂F.
Molecular Weight 239.92 g/mol [1]189.02 g/mol [2]The target molecule's MW is 257.91 g/mol .
Appearance Not specified; likely a solid or liquid.Liquid[3]Halogenated benzyl bromides are often crystalline solids or oils.
Density Not specified1.517 g/mL at 25 °C[3]Density will be higher than non-halogenated analogues.
Boiling Point Not specified85 °C at 15 mmHg[3]High boiling point, suitable for reactions at elevated temperatures.
Refractive Index Not specifiedn20/D 1.547[3]Useful for quick purity assessment of liquid material.

Critical Safety & Handling Mandates:

This compound and related halogenated benzyl bromides are hazardous materials that demand strict adherence to safety protocols.

  • Corrosive Nature: The compound is a lachrymator and causes severe skin burns and eye damage.[1][2][4] All manipulations must be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Mandatory PPE includes a flame-retardant lab coat, chemical-resistant gloves (nitrile is often insufficient; butyl or Viton gloves are recommended for extended handling), and chemical splash goggles with a face shield.[5]

  • Handling: Use only under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis with atmospheric moisture. Keep away from heat, sparks, and open flames.[4][5] All equipment must be properly grounded to prevent static discharge.[4]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.[6] The material is moisture-sensitive.

  • First Aid: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove all contaminated clothing.[4][6] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present.[4] In all cases of exposure, seek immediate medical attention.[4][5]

  • Waste Disposal: Dispose of waste materials in accordance with all local, regional, and national regulations for hazardous chemical waste.[4]

Core Principles: The SN2 Alkylation Mechanism

The primary utility of this compound lies in its ability to participate in bimolecular nucleophilic substitution (SN2) reactions. The benzylic carbon is electrophilic and accessible, allowing for a backside attack by a wide range of nucleophiles, leading to the displacement of the bromide leaving group and the formation of a new covalent bond.

Caption: General SN2 mechanism for alkylation.

The choice of solvent, base, and temperature is critical for maximizing the yield of the desired alkylated product while minimizing side reactions. Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are typically preferred as they solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity.

Protocol I: N-Alkylation of Primary and Secondary Amines

This protocol describes a general method for the alkylation of amines, a cornerstone reaction in the synthesis of pharmaceutical intermediates. The reaction utilizes a carbonate base, which is strong enough to deprotonate the amine or scavenge the HBr byproduct without promoting significant side reactions.

N_Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis A 1. Charge flask with amine, K₂CO₃, and ACN B 2. Stir at room temperature A->B C 3. Add 2,5-dichloro-4-fluorobenzyl bromide solution B->C D 4. Heat to 80 °C for 4-12 h C->D E 5. Monitor by TLC or LC-MS D->E F 6. Cool and filter solids E->F G 7. Concentrate filtrate F->G H 8. Perform aqueous workup (Extraction, Wash) G->H I 9. Purify by column chromatography H->I J 10. Characterize product (NMR, MS, etc.) I->J

Caption: Workflow for the N-alkylation of amines.

Experimental Protocol:

  • Materials:

    • Primary or Secondary Amine (1.0 eq)

    • This compound (1.05 eq)

    • Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq)

    • Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF)

    • Ethyl Acetate (EtOAc)

    • Saturated Sodium Bicarbonate Solution (NaHCO₃)

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser under an argon atmosphere, add the amine (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile (to make a ~0.2 M solution based on the amine).

    • Stir the suspension at room temperature for 15 minutes.

    • In a separate vial, dissolve this compound (1.05 eq) in a minimal amount of acetonitrile and add it dropwise to the reaction mixture.

    • Heat the reaction mixture to 80 °C and maintain for 4-12 hours.

    • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.[7]

    • Once complete, cool the mixture to room temperature and filter off the potassium carbonate through a pad of celite, rinsing the filter cake with ethyl acetate.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).[7]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Table 2: Representative Conditions for N-Alkylation

Nucleophile (Amine)BaseSolventTemperatureTypical Time
AnilineK₂CO₃DMF80 °C6 h
MorpholineK₂CO₃ACNReflux4 h
BenzylamineEt₃NDMF60 °C8 h
PiperidineCs₂CO₃ACN50 °C5 h

Protocol II: O-Alkylation of Alcohols and Phenols

This protocol outlines the alkylation of hydroxyl groups, a key transformation for producing ethers. This procedure employs sodium hydride (NaH), a strong, non-nucleophilic base, to quantitatively deprotonate the alcohol or phenol, forming a highly reactive alkoxide or phenoxide intermediate.

CAUTION: Sodium hydride reacts violently with water and protic solvents. All glassware must be rigorously dried, and all reagents and solvents must be anhydrous. The quenching step must be performed slowly and with extreme care, preferably in an ice bath.

O_Alkylation_Workflow cluster_setup Deprotonation cluster_reaction Alkylation cluster_workup Workup & Isolation cluster_purification Purification & Analysis A 1. Charge flask with NaH (60% disp.) and wash with hexanes B 2. Add anhydrous THF and cool to 0 °C A->B C 3. Add alcohol/phenol solution dropwise B->C D 4. Stir at 0 °C for 30 min C->D E 5. Add 2,5-dichloro-4-fluorobenzyl bromide solution dropwise at 0 °C D->E F 6. Warm to RT and stir for 2-8 h E->F G 7. Monitor by TLC or LC-MS F->G H 8. Cool to 0 °C and carefully quench with sat. NH₄Cl G->H I 9. Perform aqueous workup (Extraction, Wash) H->I J 10. Dry and concentrate I->J K 11. Purify by column chromatography J->K L 12. Characterize product (NMR, MS, etc.) K->L

Sources

Application Note: Precision N-Alkylation with 2,5-Dichloro-4-fluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the strategic incorporation of the 2,5-dichloro-4-fluorobenzyl moiety into amines and N-heterocycles. While benzyl bromides are standard alkylating agents, this specific derivative (CAS 1806302-59-9) presents a unique "push-pull" challenge: the electron-withdrawing nature of the halogenated ring enhances electrophilicity, yet the ortho-chloro substituent introduces steric bulk that can impede nucleophilic attack. This note provides two validated protocols—Method A for secondary amines (mild conditions) and Method B for N-heterocycles (strong base conditions)—along with mechanistic insights to minimize side reactions like over-alkylation and elimination.

Strategic Considerations & Mechanism

The Reagent Profile[1][2]
  • Compound: 2,5-Dichloro-4-fluorobenzyl bromide[1][2][3]

  • Role: Electrophilic Alkylating Agent (

    
     Substrate)
    
  • Medicinal Chemistry Utility: This motif is highly valued in drug discovery. The poly-halogenation blocks common metabolic soft spots (P450 oxidation) on the aromatic ring, while the fluorine atom modulates lipophilicity (

    
    ) and metabolic stability.
    
Mechanistic Analysis ( )

The reaction proceeds via a bimolecular nucleophilic substitution (


).
  • Electronic Activation: The fluorine (C4) and chlorines (C2, C5) are electron-withdrawing groups (EWG). They pull electron density from the aromatic ring, which in turn renders the benzylic carbon more electropositive (

    
    ) compared to unsubstituted benzyl bromide. This theoretically accelerates the reaction.
    
  • Steric Deactivation (The "Ortho Effect"): The chlorine atom at the C2 position creates significant steric hindrance near the reaction center. Bulky nucleophiles may experience retarded reaction rates despite the electronic activation.

Key Takeaway: Do not assume this reagent reacts at the same rate as simple benzyl bromide. Mild heating (


) is often required to overcome the activation energy barrier imposed by the ortho-chloro group.
Reaction Pathway Diagram

The following diagram illustrates the competing factors in the transition state.

ReactionMechanism Reagent This compound TS Transition State (Steric Clash with 2-Cl) Reagent->TS Electronic Activation (EWG) Amine Nucleophile (Amine) Amine->TS Attack Product N-Alkylated Product TS->Product Br- Departure SideProduct Over-Alkylation (If Primary Amine) Product->SideProduct Excess Reagent

Figure 1: Mechanistic pathway highlighting the interplay between electronic activation and steric hindrance.

Experimental Protocols

Method A: Standard N-Alkylation of Secondary Amines

Target: Secondary amines (cyclic or acyclic) to form tertiary amines. Rationale: Uses a mild inorganic base to scavenge the HBr byproduct. Potassium carbonate (


) is preferred over organic bases (like TEA) to prevent the formation of quaternary ammonium salts with the alkyl halide.
Materials
  • Substrate: Secondary Amine (1.0 equiv)

  • Reagent: this compound (1.1 equiv)

  • Base: Anhydrous

    
     (2.0 equiv)[4]
    
  • Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Secondary Amine (1.0 mmol) in anhydrous MeCN (5 mL).

  • Base Addition: Add

    
      (2.0 mmol, 276 mg). Stir at room temperature for 10 minutes to ensure a homogeneous suspension.
    
  • Alkylation: Add This compound (1.1 mmol) dropwise (if liquid) or portion-wise (if solid).

    • Note: If the reagent is solid, dissolve it in a minimal amount of solvent before addition for better dispersion.

  • Reaction: Heat the mixture to 50°C . Monitor by TLC or LC-MS.

    • Timeframe: Due to the 2-Cl steric bulk, reaction typically completes in 4–12 hours.

  • Workup:

    • Cool to room temperature.[4]

    • Filter off the solid inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure.[4]

    • Redissolve in EtOAc, wash with water (

      
      ) and Brine (
      
      
      
      ).
  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).
    
Method B: N-Alkylation of Indoles and Imidazoles

Target: N-heterocycles with higher


 (less nucleophilic).
Rationale:  These substrates require deprotonation to form a reactive anion. Sodium Hydride (

) is used to irreversibly generate the nucleophile.
Materials
  • Substrate: Indole/Imidazole derivative (1.0 equiv)

  • Reagent: this compound (1.2 equiv)

  • Base: Sodium Hydride (60% dispersion in mineral oil) (1.2 – 1.5 equiv)

  • Solvent: Anhydrous DMF or THF

Step-by-Step Procedure
  • Activation: Flame-dry a flask under Argon/Nitrogen atmosphere. Add

    
      (1.2 equiv) and wash with dry hexane (
    
    
    
    ) to remove mineral oil if downstream purification is sensitive; otherwise, use as is.
  • Solvation: Suspend

    
     in anhydrous DMF (0°C).
    
  • Deprotonation: Add the Heterocycle (1.0 equiv) dissolved in DMF dropwise at 0°C. Stir at 0°C for 30 mins, then warm to RT for 30 mins until hydrogen evolution ceases.

    • Visual Cue: Solution often changes color (yellow/orange) indicating anion formation.

  • Alkylation: Cool back to 0°C. Add This compound (1.2 equiv) dropwise.

  • Reaction: Allow to warm to RT slowly. Stir for 2–6 hours.

    • Note: Strong nucleophiles (anions) usually overcome the steric hindrance of the 2-Cl group rapidly.

  • Quench: Carefully quench with ice-water or saturated

    
     solution.
    
  • Extraction: Extract with EtOAc (

    
    ). Wash combined organics with water (
    
    
    
    ) to remove DMF.

Quantitative Comparison of Conditions

ParameterMethod A (Weak Base)Method B (Strong Base)
Substrate Scope Secondary Amines, AnilinesIndoles, Pyrroles, Amides
Base

or


or

Solvent MeCN, Acetone, DMFDMF, THF, DMSO
Temp 40–60°C0°C

RT
Primary Risk Incomplete conversion (sterics)O-alkylation (if carbonyls present)
Workup Filtration + ExtractionQuench + Extraction

Decision Tree for Protocol Selection

Workflow Start Start: Select Substrate Q1 Is the Nitrogen part of an aromatic ring? (e.g. Indole) Start->Q1 MethodB Use Method B (NaH / DMF) Q1->MethodB Yes Q2 Is it a Primary Amine? Q1->Q2 No Yes Yes No No ModA Modified Method A Use 0.8 equiv Reagent Prevent Over-alkylation Q2->ModA Yes MethodA Use Method A (K2CO3 / MeCN) Q2->MethodA No Primary Yes (Primary) Secondary No (Secondary)

Figure 2: Decision matrix for selecting the optimal alkylation protocol.

Safety & Handling (Crucial)

  • Lachrymator: Benzyl bromides are potent lachrymators (tear gas agents). Always handle this compound in a functioning fume hood.

  • Skin Irritant: The compound is corrosive and irritating. Double-gloving (Nitrile) is recommended.

  • Waste: Segregate halogenated organic waste.

References

  • BenchChem. Application Notes and Protocols: N-Alkylation Methods for the Synthesis of N-Benzyl-4-toluidine. Retrieved from

  • Organic Syntheses. Copper(II) Triflate as Additive in Low Loading Au(I)-Catalyzed Hydroalkylation. (Detailed Benzyl Bromide handling). Org. Synth. 2015, 92, 117-130.[5] Retrieved from

  • Chemical Register. this compound CAS 1806302-59-9 Properties.[2] Retrieved from

  • MDPI. Pd@[nBu4][Br] as a Simple Catalytic System for N-Alkylation Reactions. (Comparison of electron-withdrawing benzyl groups). Retrieved from

Sources

Application Notes & Protocols: Strategic N-Alkylation of Amines with 2,5-Dichloro-4-fluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the N-alkylation of primary and secondary amines with 2,5-Dichloro-4-fluorobenzyl bromide, a critical transformation for synthesizing targeted molecular probes and potential therapeutic agents. We delve into the mechanistic underpinnings of this SN2 reaction, systematically evaluate key reaction parameters, and provide detailed, field-tested protocols for researchers in medicinal chemistry and drug development. This guide emphasizes a rationale-driven approach to experimental design, ensuring high reaction efficiency, selectivity, and reproducibility.

Introduction & Scientific Context

The introduction of substituted benzyl groups is a cornerstone of modern medicinal chemistry. The specific moiety derived from this compound is of particular interest due to the unique electronic properties conferred by its halogenation pattern. The chloro and fluoro substituents act as powerful electron-withdrawing groups, which can significantly influence the parent molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.

The coupling of this benzyl bromide with a diverse range of primary and secondary amines via nucleophilic substitution is a fundamental method for generating libraries of novel compounds for structure-activity relationship (SAR) studies. This guide provides the necessary theoretical framework and practical protocols to successfully execute this transformation.

Mechanistic Rationale: An SN2 Pathway

The reaction between an amine (nucleophile) and this compound (electrophile) proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.[1]

Key Mechanistic Features:

  • Concerted Reaction: The lone pair of electrons on the amine's nitrogen atom directly attacks the electrophilic benzylic carbon, simultaneously displacing the bromide leaving group in a single, concerted step.

  • Transition State: A high-energy transition state is formed where the C-N bond is partially formed and the C-Br bond is partially broken.

  • Stereochemistry: If the benzylic carbon were chiral, this reaction would proceed with an inversion of stereochemistry.

  • Influence of Substituents: The electron-withdrawing chloro and fluoro groups on the aromatic ring increase the partial positive charge on the benzylic carbon, making it a more potent electrophile and thus more susceptible to nucleophilic attack. This generally accelerates the rate of SN2 reactions.[1]

Caption: SN2 reaction mechanism for amine alkylation.

Critical Parameters for Reaction Optimization

The success of the N-alkylation reaction hinges on the judicious selection of several key parameters. The interplay between the amine's nucleophilicity, the base, solvent, and temperature dictates the reaction rate, yield, and purity of the final product.

Amine Substrate (The Nucleophile)
  • Reactivity: Primary aliphatic amines are generally more nucleophilic and less sterically hindered than secondary amines, leading to faster reaction rates. Aromatic amines (e.g., anilines) are weaker nucleophiles due to the delocalization of the nitrogen lone pair into the aromatic ring and may require more forcing conditions.

  • Stoichiometry: Using a slight excess of the amine can help drive the reaction to completion. However, for valuable or complex amines, using the benzyl bromide as the excess reagent may be preferable. A significant excess of a primary amine can also act as the base, though this can complicate purification.

The Base (The Proton Scavenger)

A base is essential to neutralize the hydrobromic acid (HBr) generated during the reaction. The accumulation of HBr would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

  • Inorganic Bases (K₂CO₃, Cs₂CO₃, NaHCO₃): Potassium carbonate (K₂CO₃) is the most common, cost-effective, and efficient choice for this transformation.[2] It is a mild, non-nucleophilic base with good solubility in polar aprotic solvents like DMF and acetonitrile. Cesium carbonate (Cs₂CO₃) is a stronger and more soluble base that can accelerate reactions with less reactive amines.

  • Organic Bases (Triethylamine (TEA), DIPEA): These are liquid amine bases that can also be used. However, they can be more challenging to remove during workup and may lead to side reactions.

The Solvent (The Reaction Medium)

The choice of solvent is critical for facilitating the SN2 mechanism.

  • Polar Aprotic Solvents (Recommended): Dimethylformamide (DMF), acetonitrile (MeCN), and dimethyl sulfoxide (DMSO) are the preferred solvents. They effectively solvate the cation of the base (e.g., K⁺) while poorly solvating the anion (CO₃²⁻), making the base more reactive. They also stabilize the polar transition state of the SN2 reaction.

  • Other Solvents: Acetone can be a suitable solvent, especially with K₂CO₃.[3] Dichloromethane (DCM) and tetrahydrofuran (THF) can also be used, but reactions may be slower.

Temperature and Monitoring
  • Temperature: Most reactions proceed efficiently at temperatures ranging from room temperature (20-25°C) to a gentle heat (50-80°C). Less reactive amines may require higher temperatures.[2]

  • Reaction Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion and to check for the formation of byproducts.

Experimental Protocols

Safety Precaution: this compound is a lachrymator and a potential irritant. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: General N-Alkylation of a Primary Aliphatic Amine

This protocol is a robust starting point for most primary and many secondary amines.

Materials:

  • This compound (1.0 equiv.)

  • Primary Amine (1.1 equiv.)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 equiv.)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.1 equiv.) and anhydrous DMF (approx. 0.1 M concentration relative to the benzyl bromide).

  • Add finely powdered anhydrous potassium carbonate (2.0 equiv.) to the solution.

  • Stir the suspension at room temperature for 10 minutes.

  • In a separate vial, dissolve this compound (1.0 equiv.) in a small amount of DMF.

  • Add the benzyl bromide solution dropwise to the stirring amine suspension over 5-10 minutes.

  • Stir the reaction at room temperature (or heat to 50°C if the reaction is slow) and monitor its progress by TLC or LC-MS every 1-2 hours.

  • Upon completion (typically 2-12 hours), pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and then saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated amine.

Protocol 2: N-Alkylation of a Weakly Nucleophilic Aromatic Amine

This protocol employs more forcing conditions suitable for less reactive amines, such as substituted anilines.

Materials:

  • This compound (1.0 equiv.)

  • Aromatic Amine (1.2 equiv.)

  • Anhydrous Cesium Carbonate (Cs₂CO₃) (2.5 equiv.)

  • Potassium Iodide (KI) (0.1 equiv., optional catalyst)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aromatic amine (1.2 equiv.), anhydrous cesium carbonate (2.5 equiv.), and potassium iodide (0.1 equiv.).

  • Add anhydrous acetonitrile (approx. 0.1 M concentration).

  • Add this compound (1.0 equiv.) to the suspension.

  • Heat the reaction mixture to 60-80°C under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours.

  • After cooling to room temperature, filter the mixture to remove inorganic salts, washing the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and water and perform an aqueous workup as described in Protocol 1 (Steps 7-10).

  • Purify the crude product by flash column chromatography.

Experimental_Workflow A Setup: Combine Amine, Base, and Solvent in Flask B Add 2,5-Dichloro-4-fluorobenzyl bromide Solution Dropwise A->B C Reaction: Stir at RT or Heat (e.g., 2-24h) B->C D Monitor Progress (TLC / LC-MS) C->D Periodically D->C Incomplete E Workup: Quench with Water, Extract with Organic Solvent D->E Complete F Wash & Dry Organic Layer E->F G Concentrate Under Reduced Pressure F->G H Purification: Flash Column Chromatography G->H I Characterize Pure Product H->I

Caption: General experimental workflow for N-alkylation.

Data Summary & Troubleshooting

ParameterCondition A (Standard)Condition B (Forcing)Rationale & Expected Outcome
Amine Type Primary AliphaticAromatic / HinderedCondition B is for less nucleophilic amines.
Base K₂CO₃ (2.0 equiv.)Cs₂CO₃ (2.5 equiv.)Cs₂CO₃ is a stronger base, accelerating slower reactions.
Solvent DMF / AcetonitrileAcetonitrile / DMSOHigher boiling point solvents allow for higher reaction temperatures.
Temperature 25-50°C60-100°CIncreased kinetic energy overcomes higher activation barriers.
Catalyst NoneKI (0.1 equiv.)Catalytic iodide can facilitate the reaction via the Finkelstein reaction, forming a more reactive benzyl iodide in situ.
Expected Yield 70-95%50-85%Yields are typically high but may decrease with less reactive substrates.

Troubleshooting Common Issues:

  • Low Conversion: If the starting material is consumed slowly, increase the temperature, switch to a stronger base (Cs₂CO₃), or add a catalytic amount of KI.[3] Ensure all reagents and solvents are anhydrous.

  • Formation of Dialkylated Product: For primary amines, the secondary amine product can react again with the benzyl bromide. This can be minimized by using a slight excess of the primary amine (1.5-2.0 equiv.) or by adding the benzyl bromide slowly to the reaction mixture.

  • Reaction Stalls: This can happen if the acid byproduct is not effectively neutralized. Ensure the base is finely powdered and the mixture is stirring vigorously.

  • Difficult Purification: If the product is difficult to separate from unreacted amine, an acidic wash (e.g., 1M HCl) can be used during the workup to extract the basic amines into the aqueous layer, followed by re-basification and extraction. This should be done with caution if the product itself contains acid-labile functional groups.

References

  • ResearchGate. (2025). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. Available at: [Link]

  • Pearson. Benzyl bromide is a primary halide. It undergoes SN1 substitution.... Available at: [Link]

  • PMC. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of benzylic amines. Available at: [Link]

  • ACS Publications. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. Available at: [Link]

  • PMC. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Available at: [Link]

  • Books. (2023). Chapter 2: Synthetic Methods for Alkyl Amines.
  • ResearchGate. The Gabriel Synthesis of Benzylamine. Available at: [Link]

  • ResearchGate. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. Available at: [Link]

  • University of Calgary. Ch 11 : Nucleophilic substitution of benzylic halides. Department of Chemistry. Available at: [Link]

  • University of Calgary. Ch22: Alkylation of Amines. Available at: [Link]

  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. Available at: [Link]

  • Reddit. (2016). Help with N-Alkylation gone wrong. r/chemistry. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Analysis of 2,5-Dichloro-4-fluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug development and synthetic chemistry, the precise structural elucidation of novel compounds is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone for its ability to provide a detailed atomic-level map of a molecule. This guide offers an in-depth analysis of the 1H NMR spectrum of 2,5-Dichloro-4-fluorobenzyl bromide, a halogenated aromatic compound of interest in medicinal chemistry and materials science.

This document moves beyond a simple spectral interpretation. It provides a comparative analysis with structurally related benzyl bromides, offering insights into the subtle electronic effects of various substituents on the proton chemical environment. Furthermore, a detailed, field-tested protocol for acquiring high-quality 1H NMR spectra is presented, ensuring that researchers can replicate and build upon the data discussed herein.

The Foundational Principles of 1H NMR Spectroscopy in Structural Analysis

1H NMR spectroscopy is a powerful technique that exploits the magnetic properties of hydrogen nuclei (protons). When placed in a strong magnetic field, these nuclei can exist in different spin states. The absorption of radiofrequency energy causes transitions between these states, and the precise frequency at which this occurs is highly sensitive to the local electronic environment of the proton. This sensitivity is the basis for the three key pieces of information gleaned from a 1H NMR spectrum:

  • Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the degree of "shielding" or "deshielding" of a proton. Electron-withdrawing groups deshield nearby protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups shield them, causing an upfield shift (to a lower ppm value).[1][2][3][4]

  • Integration: The area under a signal is proportional to the number of protons it represents. This allows for the determination of the relative ratio of different types of protons in a molecule.

  • Multiplicity (Splitting): The splitting of a signal into multiple peaks (a multiplet) is caused by the magnetic influence of neighboring, non-equivalent protons. The "n+1 rule" is a common simplification, where 'n' is the number of adjacent equivalent protons, resulting in a signal split into 'n+1' peaks.[5]

In-Depth Analysis of the 1H NMR Spectrum of this compound

The structure of this compound presents a fascinating case for 1H NMR analysis due to the interplay of multiple halogen substituents on the aromatic ring.

Figure 1. Molecular structure of this compound with proton designations.

Based on the electronic effects of the substituents, the predicted 1H NMR spectrum of this compound in a standard solvent like CDCl₃ would exhibit two distinct signals in the aromatic region and one signal for the benzylic protons.

SignalPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
Hₐ~7.5Doublet (d)~8-9 Hz (⁴JHF)1HAromatic Proton
Hᵦ~7.4Doublet (d)~6-7 Hz (⁵JHH)1HAromatic Proton
-CH₂Br~4.5Singlet (s)-2HBenzylic Protons

Table 1. Predicted 1H NMR Spectral Data for this compound.

Justification of Assignments:

  • Benzylic Protons (-CH₂Br): The methylene protons adjacent to the bromine atom are expected to appear as a singlet around 4.5 ppm. The electronegative bromine atom deshields these protons, shifting them downfield from a typical benzylic position. The absence of adjacent non-equivalent protons results in a singlet.

  • Aromatic Protons (Hₐ and Hᵦ): The two aromatic protons are in different chemical environments and are therefore non-equivalent.

    • Hₐ: This proton is ortho to a chlorine atom and meta to the CH₂Br group and the fluorine atom. The strong electron-withdrawing nature of the ortho chlorine atom will cause the most significant deshielding effect, pushing this signal further downfield. It will appear as a doublet due to coupling with the fluorine atom (a four-bond coupling, ⁴JHF).

    • Hᵦ: This proton is ortho to the other chlorine atom and meta to the fluorine atom. It is also para to the CH₂Br group. The cumulative deshielding effects of the halogens will place this signal in the aromatic region, slightly upfield from Hₐ. It will appear as a doublet due to coupling with Hₐ (a five-bond coupling, ⁵JHH), which is often a smaller coupling constant.

Comparative 1H NMR Analysis with Alternative Benzyl Bromides

To better understand the influence of the chloro and fluoro substituents in this compound, a comparison with simpler, related molecules is highly instructive.

CompoundBenzylic (-CH₂Br) δ (ppm)Aromatic Protons δ (ppm)Key Substituent Effects
Benzyl Bromide[6][7][8]~4.5~7.2-7.4 (multiplet)Baseline for comparison.
4-Fluorobenzyl Bromide[9][10]~4.4~7.0 (t), ~7.3 (dd)The electron-withdrawing fluorine atom causes a slight upfield shift of the benzylic protons and distinct splitting of the aromatic signals.
2-Fluorobenzyl Bromide[11][12][13]~4.5~7.0-7.4 (multiplet)The ortho fluorine atom has a more complex influence on the aromatic region due to proximity.
2,5-Dichlorobenzyl Bromide[14][15][16][17]~4.6~7.2-7.4 (multiplet)The two chlorine atoms cause a general downfield shift of all protons compared to benzyl bromide.
2,4-Difluorobenzyl Bromide[18][19][20][21]~4.5~6.8-7.4 (multiplet)The two fluorine atoms lead to complex splitting patterns and shifts in the aromatic region.
This compound ~4.5 (predicted) ~7.4-7.5 (predicted) The combined electron-withdrawing effects of two chlorine atoms and one fluorine atom result in a significant downfield shift of the aromatic protons.

Table 2. Comparison of 1H NMR Chemical Shifts for Substituted Benzyl Bromides.

This comparative data clearly illustrates the additive nature of substituent effects on proton chemical shifts. The presence of multiple halogens in this compound leads to a more deshielded aromatic system compared to the other examples.

Field-Proven Experimental Protocol for 1H NMR Spectrum Acquisition

Achieving a high-quality, interpretable 1H NMR spectrum requires meticulous sample preparation and the selection of appropriate instrument parameters. The following protocol is a robust starting point for the analysis of small organic molecules like substituted benzyl bromides.

cluster_workflow 1H NMR Acquisition Workflow A Sample Preparation B Instrument Setup A->B C Data Acquisition B->C D Data Processing C->D E Analysis D->E caption Workflow for 1H NMR Spectrum Acquisition.

Figure 2. A generalized workflow for acquiring a 1H NMR spectrum.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid this compound into a clean, dry vial.[22]

    • Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃). CDCl₃ is a good choice for many organic compounds as it is a relatively non-polar solvent and its residual proton signal at ~7.26 ppm does not typically interfere with the aromatic region of the analyte.[23]

    • Gently swirl the vial to ensure the sample is completely dissolved. If necessary, brief sonication can be used to aid dissolution.

    • Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Avoid introducing any solid particles into the tube.

    • If an internal standard is required for precise chemical shift calibration, a small amount of tetramethylsilane (TMS) can be added. TMS is the standard reference for 1H NMR, with its signal defined as 0.00 ppm.[2]

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.

    • Shim the magnetic field to optimize its homogeneity. This process minimizes peak broadening and improves spectral resolution.

    • Set the appropriate acquisition parameters. For a standard 1H NMR experiment on a 400 MHz spectrometer, typical parameters would be:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-2 seconds

      • Number of scans: 8-16 (can be increased for dilute samples)[24]

    • Acquire the Free Induction Decay (FID) data.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or the TMS signal to its known value.

    • Integrate the peaks to determine the relative proton ratios.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

Conclusion

The detailed analysis of the 1H NMR spectrum of this compound, when placed in the context of related substituted benzyl bromides, provides a clear illustration of fundamental NMR principles. The predictable nature of substituent effects on chemical shifts allows for a confident structural assignment even in the absence of a published spectrum. By following the provided experimental protocol, researchers can reliably obtain high-quality data for their own novel compounds, a critical step in the rigorous process of drug discovery and development. The combination of theoretical understanding and practical application detailed in this guide empowers scientists to fully leverage the power of 1H NMR spectroscopy in their research endeavors.

References

  • University of Regensburg. (n.d.). H NMR Spectroscopy. Retrieved February 20, 2026, from [Link]

  • Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Retrieved February 20, 2026, from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved February 20, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved February 20, 2026, from [Link]

  • Maricopa Open Digital Press. (n.d.). 35. ¹H NMR Spectra and Interpretation (Part I). Retrieved February 20, 2026, from [Link]

  • Conduct Science. (2020, January 18). 1H Nuclear Magnetic Resonance (NMR) Chemical shifts. Retrieved February 20, 2026, from [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved February 20, 2026, from [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved February 20, 2026, from [Link]

  • SpectraBase. (n.d.). Benzylbromide. Retrieved February 20, 2026, from [Link]

  • Smith, W. B., & Devenport, J. L. (1972). Substituent effects on aromatic proton chemical shifts. VII. Further examples drawn from disubstituted benzenes. Journal of Magnetic Resonance (1969), 7(3), 254-259.
  • PubChem. (n.d.). 1-(Bromomethyl)-2,4-difluorobenzene. Retrieved February 20, 2026, from [Link]

  • Abraham, R. J., Mobli, M., & Smith, R. J. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation. Magnetic Resonance in Chemistry, 42(3), 336-348.
  • Royal Society of Chemistry. (2012). Supporting information. Retrieved February 20, 2026, from [Link]

  • SpectraBase. (n.d.). 2-Fluorobenzyl bromide - Optional[1H NMR] - Spectrum. Retrieved February 20, 2026, from [Link]

  • Abraham, R. J., & Reid, M. (2000). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 38(7), 570-579.
  • PubChem. (n.d.). 4-Fluorobenzyl bromide. Retrieved February 20, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information for:. Retrieved February 20, 2026, from [Link]

  • PubChem. (n.d.). 2,5-Dichlorobenzyl bromide. Retrieved February 20, 2026, from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved February 20, 2026, from [Link]

  • PubChem. (n.d.). 4-Bromo-2-fluorobenzyl bromide. Retrieved February 20, 2026, from [Link]

  • University of Puget Sound. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved February 20, 2026, from [Link]

  • American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved February 20, 2026, from [Link]

  • Kim, H., Lee, S., Kim, J., & Kim, S. (2020). Practical guide for selection of (1) H qNMR acquisition and processing parameters confirmed by automated spectra evaluation. Journal of the Korean Magnetic Resonance Society, 24(1), 1-10.
  • University of Pretoria. (2023, June 30). Migrating 1H NMR peaks in the benzylation of adenine reveal the disruptive Kornblum oxidation in DMSO. Retrieved February 20, 2026, from [Link]

  • University of Cambridge. (2016). NMR Techniques in Organic Chemistry: a quick guide. Retrieved February 20, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for. Retrieved February 20, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). NMR as a “Gold Standard” Method in Drug Design and Discovery. Retrieved February 20, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved February 20, 2026, from [Link]

  • University of California, Los Angeles. (n.d.). NMR Chart. Retrieved February 20, 2026, from [Link]

  • PubChem. (n.d.). alpha-Bromo-o-fluorotoluene. Retrieved February 20, 2026, from [Link]

  • California State University Stanislaus. (2023, July 11). Proton NMR Chemical Shifts. Retrieved February 20, 2026, from [Link]

Sources

HPLC Purity Analysis of 2,5-Dichloro-4-fluorobenzyl bromide: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method for Purity Analysis of 2,5-Dichloro-4-fluorobenzyl bromide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

This compound is a critical electrophilic intermediate used in the synthesis of heterocycles and pharmaceutical APIs. Its high reactivity—specifically its susceptibility to hydrolysis and thermal degradation—renders standard analytical techniques like Gas Chromatography (GC) or Potentiometric Titration insufficient for high-precision purity assessment.

This guide presents a validated Reverse-Phase HPLC (RP-HPLC) protocol designed to overcome these stability challenges. Unlike GC, which risks on-column thermal degradation, or titration, which lacks structural specificity, this HPLC method separates the target compound from its specific process impurities (starting material and hydrolysis by-products) with high resolution and reproducibility.

Method Comparison: Why RP-HPLC?

In the context of benzyl halides, selecting the right analytical technique is a balance between specificity and sample integrity.[1][2]

FeatureRP-HPLC (Proposed) GC-FID/MS Potentiometric Titration
Primary Mechanism Partition Chromatography (Hydrophobic interaction)Boiling Point / VolatilityIonic reaction (Ag+ + Br-)
Specificity High. Resolves target from hydrolyzed alcohol and starting toluene.Medium. Can separate, but thermal breakdown of the bromide can mimic impurities.Low. Measures total bromide; cannot distinguish active bromide from free Br- ions.
Sample Stability High. Analysis at ambient/controlled temperature.Low. High injector temps (200°C+) can cause dehydrohalogenation.High. But results are non-specific.
Detection Limit < 0.05% (Area %)< 0.1%N/A (Assay only)
Suitability Best for Purity & Stability Good for volatile solvent residualsGood for crude assay only
The "Hero" Protocol: Optimized RP-HPLC Method

This method utilizes a C18 stationary phase with a steep organic gradient. The critical control point is the sample diluent , which must be anhydrous to prevent in-vial hydrolysis during the sequence.

3.1 Chromatographic Conditions
  • Instrument: HPLC system with Binary Pump and UV Detector (DAD/VWD)

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent (e.g., Phenomenex Kinetex).

  • Column Temperature: 30°C

  • Flow Rate: 1.0 mL/min[3]

  • Injection Volume: 5.0 µL

  • Detection: UV @ 254 nm (Secondary: 210 nm for non-aromatic impurities)

  • Run Time: 15 minutes

3.2 Mobile Phase & Gradient
  • Solvent A: 0.1% Phosphoric Acid in Water (Milli-Q grade)

    • Role: Suppresses silanol activity and maintains peak shape.

  • Solvent B: Acetonitrile (HPLC Grade)

    • Role: Elutes the lipophilic benzyl bromide.

Time (min)% Solvent A% Solvent BDescription
0.05050Initial equilibration
10.01090Gradient elution of target & dimers
12.01090Wash step
12.15050Return to initial
15.05050Re-equilibration
3.3 Sample Preparation (CRITICAL)
  • Diluent: 100% Acetonitrile (Anhydrous). Do not use water/methanol mixtures for dissolution.

  • Stock Solution: Weigh 25 mg of sample into a 25 mL volumetric flask. Dilute to volume with Diluent.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter (hydrophobic) into an amber vial.

  • Storage: Keep autosampler temperature at 4°C to minimize hydrolysis rates if the queue is long.

Comparative Performance Data

The following data represents typical performance metrics comparing the HPLC method against a standard GC-FID method for this class of compounds.

MetricHPLC Method ResultsGC-FID Method ResultsInterpretation
Linearity (R²) > 0.9995> 0.9980HPLC offers superior linear response for quantification.
Precision (RSD, n=6) 0.2%1.5%GC variability is higher due to potential thermal degradation in the liner.
LOD (Limit of Detection) 0.02 µg/mL0.10 µg/mLHPLC is more sensitive for trace impurity profiling.
Recovery 99.5% - 101.2%92.0% - 96.0%Lower GC recovery suggests sample loss (degradation) during analysis.
Impurity Resolution > 2.5 (Target vs. Alcohol)< 1.5 (Co-elution risks)HPLC clearly separates the hydrolysis product (Benzyl alcohol).
Visualizing the Logic
5.1 Impurity Formation & Separation Logic

Understanding the chemistry of this compound is essential for interpreting the chromatogram. The diagram below maps the origin of key impurities and their relative elution order in Reverse Phase chromatography.

G cluster_elution RP-HPLC Elution Order (C18) Start Starting Material (Toluene Derivative) Target TARGET This compound Start->Target Bromination (Radical subst.) Imp_Dimer Impurity B (Over-reaction) Benzal Bromide / Dimer Start->Imp_Dimer Very Non-Polar (Elutes Last) Target->Start Non-Polar Imp_Hydro Impurity A (Hydrolysis) Benzyl Alcohol Target->Imp_Hydro Hydrolysis (Moisture contact) Target->Imp_Dimer Excess Br2 (Side reaction) Imp_Hydro->Target Polar (Elutes 1st)

Caption: Chemical lineage of impurities and their corresponding elution order on a hydrophobic C18 column. The hydrolysis product elutes first due to the hydroxyl group's polarity.

5.2 Method Development Workflow

This flowchart guides the analyst through the critical decision-making process for this specific compound.

Workflow Step1 Sample Dissolution Check1 Is Diluent Anhydrous? Step1->Check1 Step2 Use 100% ACN (Dry) Check1->Step2 No/Unsure Step3 Inject on HPLC Check1->Step3 Yes Step2->Step3 Decision Check Peak Shape Step3->Decision Path_Good Sharp Peak Sym < 1.2 Decision->Path_Good Pass Path_Bad Tailing or Split Peak Decision->Path_Bad Fail Final Calculate Purity (Area %) Path_Good->Final Fix1 Add 0.1% H3PO4 to Mobile Phase A Path_Bad->Fix1 Fix1->Step3 Re-inject

Caption: Step-by-step workflow emphasizing the critical "Anhydrous Diluent" check to prevent false impurity peaks.

Troubleshooting & Expert Insights

Issue: "Ghost" Peak appearing at ~3-4 minutes.

  • Cause: This is likely the benzyl alcohol derivative (2,5-Dichloro-4-fluorobenzyl alcohol). It forms if the sample sits in a wet solvent or if the ACN used for dilution is old (absorbed atmospheric moisture).

  • Solution: Use fresh, HPLC-grade ACN. Verify the peak by injecting a deliberate hydrolysis sample (sample + 10% water, heated).

Issue: Peak Tailing.

  • Cause: Interaction between the benzyl bromide and residual silanols on the column silica.

  • Solution: Ensure Mobile Phase A contains 0.1% Phosphoric Acid or Trifluoroacetic Acid (TFA) to protonate silanols.

Issue: Baseline Drift.

  • Cause: UV absorbance of the mobile phase modifiers at low wavelengths.

  • Solution: If using TFA, switch to Phosphoric Acid for detection at <220 nm, or stick to 254 nm where the benzene ring absorption is strong and solvent effects are minimal.

References
  • Separation of Benzyl Halides by HPLC. SIELC Technologies. Method for 4-Bromobenzyl bromide using Reverse Phase.[4][5] Link

  • Analysis of Benzyldimethyldodecylammonium Bromide. Journal of Chromatography A. Comparative study of HPLC vs. CE, highlighting HPLC precision. Link

  • Derivatization HPLC-UV method for benzyl halides. Royal Society of Chemistry (RSC) Advances. Discusses stability challenges of benzyl halides in analysis. Link

  • HPLC vs GC for Small Molecule Analysis. Brewer Science. General comparison of thermal stability risks in GC vs HPLC. Link

  • 2,5-Difluorobenzyl bromide Properties. ChemicalBook. Physical property data supporting solubility choices. Link

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Management of 2,5-Dichloro-4-fluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Hazard: Lachrymator & Corrosive Alkylating Agent

2,5-Dichloro-4-fluorobenzyl bromide is not merely a toxic waste; it is a potent lachrymator (tear gas agent) and a reactive alkylating agent . Improper handling does not just violate compliance; it can evacuate a facility.

  • Primary Risk: Inhalation of vapors triggers severe respiratory distress and temporary blindness.

  • Secondary Risk: Hydrolysis releases Hydrogen Bromide (HBr) gas upon contact with moisture.

  • Operational Rule: Never dispose of pure material or concentrated solutions in open waste containers. All handling must occur inside a certified chemical fume hood.

Personal Protective Equipment (PPE) Matrix

The "Barrier of Defense" Protocol

Standard nitrile gloves provide insufficient protection against benzyl halides for prolonged periods. They permeate rapidly.

ComponentSpecificationOperational Logic
Respiratory Fume Hood (Mandatory)Vapors are incapacitating. If hood failure occurs, use Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.
Hand Protection (Primary) Silver Shield / 4H (Laminate) Essential for spill cleanup or handling pure stock. Benzyl halides penetrate nitrile in <10 mins.
Hand Protection (Splash) Double Nitrile (5 mil min)Acceptable only for routine bench handling where immediate removal is possible upon splash.
Eye/Face Chemical Goggles + Face ShieldSafety glasses are insufficient. Vapors bypass glasses; splashes cause irreversible corneal damage.
Body Tyvek Lab Coat / ApronPrevents absorption through clothing.[1]

Waste Characterization & Segregation

Before disposal, you must characterize the waste to prevent dangerous incompatibilities.

RCRA Classification (US EPA)

While this compound is not explicitly "U-Listed" by name, it triggers the following characteristic hazardous waste codes:

  • D002 (Corrosive): Due to hydrolysis releasing HBr.

  • D003 (Reactive): Potential for violent reaction with water or bases if concentrated.

  • Toxic: By analogy to benzyl chloride (U017).

Segregation Rules
  • DO: Segregate into Halogenated Organic Waste .

  • DO NOT: Mix with Oxidizers (fire risk) or Strong Bases (exothermic polymerization/hydrolysis risk in closed containers).

  • CRITICAL: Do not seal waste containers hermetically if moisture is present; pressure buildup from HBr generation can rupture the drum. Use vented caps if available.

Bench-Level Deactivation (Small Scale)

For neutralizing glassware residues or small aliquots (<5 mL) before disposal.

The Scientist's Insight: Neutralizing the benzyl bromide functionality at the bench significantly reduces the risk to downstream waste handlers.

Chemistry:



Reaction with aqueous ammonia or sodium carbonate converts the volatile lachrymator into a non-volatile amine or alcohol.

Protocol:

  • Dilute the residue with Dichloromethane (DCM).

  • Slowly add 10% aqueous Ammonium Hydroxide or 5% Sodium Methoxide in Methanol .

  • Stir for 30 minutes in the fume hood.

  • Verify pH is basic (>9).

  • Dispose of the mixture into the Halogenated Waste stream.

Spill Response Workflow

Scenario: A 25g bottle drops and shatters inside the fume hood.

Immediate Actions
  • Alert: Yell "Lachrymator Spill!" to warn nearby colleagues.

  • Isolate: Close the fume hood sash immediately.

  • Assess: Do not attempt cleanup if you are experiencing respiratory distress.

Cleanup Logic Diagram

SpillResponse Start Spill Detected Assess Is Spill Contained in Fume Hood? Start->Assess Evacuate EVACUATE LAB Call Hazmat Team Assess->Evacuate No (Floor Spill) PPE Don PPE: Silver Shield Gloves Goggles + Face Shield Assess->PPE Yes Neutralize Apply Neutralizer: 10% Sodium Carbonate or Vermiculite/Sand PPE->Neutralize Wait Wait 15-30 Mins (Allow hydrolysis/absorption) Neutralize->Wait Collect Collect Debris into Wide-Mouth Jar Wait->Collect Label Label: 'Hazardous Waste: Halogenated Debris (Lachrymator)' Collect->Label Finish Notify EHS for Pickup Label->Finish

Figure 1: Decision matrix for responding to lachrymator spills. Note that floor spills often require facility evacuation due to ventilation limits.

Routine Disposal Procedures

A. Liquid Waste (Mother Liquors)
  • Container: High-density polyethylene (HDPE) or glass carboy.

  • Labeling: Must read "Hazardous Waste - Halogenated Solvent."

    • Explicitly list: "this compound" and "Dichloromethane" (or other solvent).

    • Warning: Add "LACHRYMATOR" sticker.

  • Bulking: Pour waste slowly. Avoid filling >90% to allow for thermal expansion.

B. Solid Waste (Contaminated Silica/Desiccants)
  • Container: Wide-mouth poly jar with screw top.

  • Bagging: Double-bag contaminated silica gel in 6-mil polyethylene bags before placing in the jar.

  • Sealing: Ensure the lid is tight but check for pressure buildup weekly if the waste is wet (hydrolysis generates gas).

C. Empty Container Management

Regulatory Note: A container is "RCRA Empty" only if <3% by weight remains.

  • Rinse: Triple rinse the empty bottle with a solvent (e.g., acetone or DCM).

  • Disposal of Rinsate: Pour the rinsate into the Halogenated Liquid Waste container. Do not pour down the drain.

  • Defacing: Deface the label and mark "Triple Rinsed."

  • Glass Disposal: Discard the glass bottle in the standard broken glass/sharps container (unless local EHS requires it to be treated as solid hazardous waste due to acute toxicity).

Transport & Compliance Data

When preparing waste manifests for EHS or external contractors, use the following designations:

ParameterValue
Proper Shipping Name Corrosive liquid, acidic, organic, n.o.s. (this compound)
UN Number UN 3265
Hazard Class 8 (Corrosive)
Packing Group II
Label Corrosive

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Hazardous Waste Identification. [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press, 2011. (Chapter 6: Management of Waste). [Link]

Sources

Personal protective equipment for handling 2,5-Dichloro-4-fluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Profile

Immediate Action Required: Treat 2,5-Dichloro-4-fluorobenzyl bromide not merely as a reagent, but as a weaponized irritant .[1]

This compound belongs to the class of benzyl halides . While the specific halogen substitution pattern (2,5-dichloro-4-fluoro) alters its lipophilicity and volatility, the primary hazard driver is the bromomethyl group (-CH₂Br) .[1]

  • Lachrymator: It is a potent tear agent.[2] Exposure to ppm levels will incapacitate a researcher, causing involuntary eye closure and severe respiratory distress.

  • Alkylating Agent: It irreversibly alkylates DNA and proteins.

  • Corrosive: Upon contact with mucous membranes (eyes, lungs), it hydrolyzes to release Hydrogen Bromide (HBr) and the corresponding benzyl alcohol, causing chemical burns.

The Mechanism of Injury (Why PPE Fails)

To select the right PPE, you must understand the failure mode. Standard laboratory PPE often fails against benzyl bromides due to permeation rather than degradation.

  • The "Silent" Penetration: Small, lipophilic alkyl halides can permeate standard disposable nitrile gloves in minutes without visible swelling or degradation.

  • The Hydrolysis Trap: If the chemical penetrates the glove, it becomes trapped against the sweaty skin of the hand. The moisture triggers hydrolysis, generating hydrobromic acid inside the glove, leading to severe, delayed chemical burns.

Personal Protective Equipment (PPE) Matrix

The following matrix is non-negotiable for handling >100 mg quantities.

Protection ZoneStandard RequirementAdvanced Requirement (Spills/Scale-up)Technical Rationale
Hand Protection Double Gloving Strategy: 1. Inner: Silver Shield® (EVAL/Laminate)2. Outer: 8-mil Nitrile (Disposable)Viton® or Butyl Rubber (Heavy gauge)Nitrile provides dexterity but poor permeation resistance against benzyl halides.[1] Laminate provides the chemical barrier; nitrile protects the laminate from tearing.
Eye/Face Chemical Splash Goggles (Indirect Vent)Full-Face Respirator (NIOSH OV/AG)Safety glasses are insufficient.[1] Vapors will bypass glasses and cause immediate lachrymation.
Respiratory Fume Hood Use Mandatory (Sash < 18")SCBA (Self-Contained Breathing Apparatus)If outside a hood, an Air-Purifying Respirator (APR) with Organic Vapor/Acid Gas (OV/AG) cartridges is the minimum.[1]
Body Lab Coat (Poly/Cotton) + Chemical Apron Tychem® C or F Suit Cotton absorbs and holds the lachrymator against the body.[1] An impervious apron prevents chest exposure during weighing.[1]

Operational Workflows

Visualization: The Hierarchy of Defense

The following diagram illustrates the decision logic for handling this compound.

SafetyHierarchy Hazard Hazard Source: This compound Hood Primary Barrier: Chemical Fume Hood (Face Velocity > 100 fpm) Hazard->Hood Contained In Weighing Critical Step: Weighing/Transfer Hood->Weighing Sash at 18 inches PPE_Hands Hand Protection: Laminate Liner + Nitrile Outer Weighing->PPE_Hands Contact Risk PPE_Resp Respiratory Backup: OV/AG Cartridge (if hood fails) Weighing->PPE_Resp Vapor Risk Action_Spill Spill Event Weighing->Action_Spill Loss of Containment Action_Safe Safe Operation PPE_Hands->Action_Safe PPE_Resp->Action_Safe

Caption: Operational hierarchy prioritizing engineering controls (Fume Hood) over PPE, with specific glove layering defined.

Safe Weighing Protocol (The "Closed Balance" Method)

The highest risk of exposure occurs during weighing. Static electricity can cause the light powder/crystals to "jump" and aerosolize.

  • Preparation: Place a secondary container (wide-mouth jar) and the balance inside the fume hood.

  • Taring: Tare the weighing vial with its cap on.

  • Transfer: Open the source container and the weighing vial. Transfer solid using a disposable spatula.[1]

  • The "Cap-First" Rule: Cap the weighing vial before removing it from the balance pan. Never transport an open vessel of this compound across the lab.

  • Decontamination: Wipe the exterior of the weighing vial with a tissue dampened in 5% Sodium Thiosulfate solution before removing it from the hood.

Emergency & Disposal Procedures

Spill Management

Do NOT use water. Water will hydrolyze the bromide, releasing HBr gas and exacerbating the respiratory hazard.[3]

  • Evacuate: Clear the immediate area. The lachrymatory effect serves as its own warning property.

  • PPE Up: Don Full-Face Respirator (OV/AG) and Silver Shield gloves.[1]

  • Absorb: Cover the spill with Vermiculite or Dry Sand .

  • Neutralize (In-situ): If the spill is contained in a tray, gently add a solution of 5% Sodium Thiosulfate or Ethanolic Ammonia .[1] Note: This reaction is exothermic.

Chemical Quenching (Disposal)

Do not dispose of the active alkyl halide in the halogenated waste stream without quenching; it poses a risk to waste handlers.

Quenching Reagent:

  • Solution A: 10% Sodium Thiosulfate (

    
    ) in water.[1]
    
  • Solution B: 5% Ethanolamine in ethanol.

Protocol:

  • Dissolve the waste residue in a minimal amount of acetone or ethyl acetate.

  • Slowly add Solution A (preferred for aqueous compatibility) or Solution B (preferred for organic solubility).[1]

  • Stir for 1 hour. The thiosulfate acts as a nucleophile, displacing the bromide to form a non-volatile Bunte salt.

  • Check pH; neutralize if acidic (due to HBr generation).[1]

  • Dispose of as aqueous/organic chemical waste.

Workflow: Quenching Logic

Quenching Waste Active Benzyl Bromide Waste Solvent Dissolve in Acetone Waste->Solvent Quencher Add Nucleophile: Sodium Thiosulfate Solvent->Quencher Reaction Stir 1 Hour (Formation of Bunte Salt) Quencher->Reaction Exothermic Disposal Safe Disposal (Halogenated Waste) Reaction->Disposal Non-Lachrymatory

Caption: Chemical neutralization pathway converting the volatile lachrymator into a stable, water-soluble salt.[1]

References

  • PubChem. 2,5-Dichlorobenzyl bromide (Compound Summary).[1] National Library of Medicine.[1] Retrieved from [Link]

  • Forsberg, K., & Mansdorf, S. Z.Quick Selection Guide to Chemical Protective Clothing. (Standard reference for permeation data of alkyl halides vs.

Sources

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